molecular formula C8H16N2O2S B1400013 1-(Cyclopropanesulfonyl)piperidin-3-amine CAS No. 1342733-83-8

1-(Cyclopropanesulfonyl)piperidin-3-amine

Cat. No.: B1400013
CAS No.: 1342733-83-8
M. Wt: 204.29 g/mol
InChI Key: DIFYQZGYXMOTEH-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)piperidin-3-amine is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound consists of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cyclopropanesulfonyl group attached to the piperidine ring at the third position. The presence of the cyclopropanesulfonyl group imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)piperidin-3-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.

    Introduction of the Cyclopropanesulfonyl Group: The cyclopropanesulfonyl group is introduced to the piperidine ring through a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)piperidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Cyclopropanesulfonyl)piperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclopropylsulfonyl)piperidin-3-amine: Similar structure but with a cyclopropyl group instead of a cyclopropanesulfonyl group.

    Piperidine derivatives: Various piperidine-based compounds with different substituents.

Uniqueness

1-(Cyclopropanesulfonyl)piperidin-3-amine is unique due to the presence of the cyclopropanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-cyclopropylsulfonylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S/c9-7-2-1-5-10(6-7)13(11,12)8-3-4-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFYQZGYXMOTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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